2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some of the properties and reactivities of the compound .
Synthesis Analysis
The synthesis of related boron-containing compounds often involves reactions with organometallic intermediates or the use of catalytic processes. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic strategies could potentially be employed for the synthesis of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."
Molecular Structure Analysis
The molecular structure of boron-containing compounds is often characterized by X-ray diffraction studies. For instance, the structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffractometer data . This compound was found to have a tetracoordinated boron atom, which is a common feature in boron-containing organic molecules. The molecular structure of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" would likely exhibit similar coordination around the boron atom.
Chemical Reactions Analysis
The reactivity of boron-containing compounds can vary significantly depending on their molecular structure. For example, the reactivity of pyridin-2-ylboron derivatives was studied, and differences in the orientation of the dioxaborolane ring with respect to the pyridine ring were observed to influence their chemical reactivity . This indicates that the reactivity of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" could also be influenced by the orientation of substituents around the boron center.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds can be inferred from NMR spectroscopy and X-ray analysis. For instance, the structure and conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was investigated using NMR spectroscopy and X-ray analysis, revealing that the molecule exists in a chair conformation with an equatorial phenyl group . Similar analytical techniques would likely provide valuable information about the physical and chemical properties of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."
Scientific Research Applications
- Suzuki-Miyaura Cross Coupling Reaction : This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) under basic conditions to form a single product. In this case, “2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used as the boronic acid component .
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Suzuki-Miyaura Cross Coupling Reaction : This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) under basic conditions to form a single product. In this case, “2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used as the boronic acid component .
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Proteomics Research : As a biochemical, this compound could be used in various proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWGVYJHSRHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620178 | |
Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
269410-06-2 | |
Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269410-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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